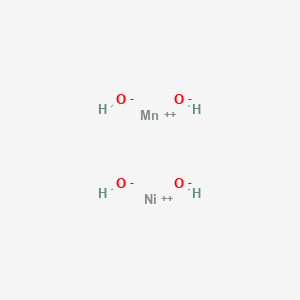
Manganese(2+);nickel(2+);tetrahydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese(2+);nickel(2+);tetrahydroxide is a coordination compound that consists of manganese and nickel ions coordinated with hydroxide ions
準備方法
Synthetic Routes and Reaction Conditions
The preparation of manganese(2+);nickel(2+);tetrahydroxide typically involves the reaction of manganese(II) and nickel(II) salts with a hydroxide source. One common method is to dissolve manganese(II) chloride and nickel(II) chloride in water, followed by the addition of sodium hydroxide solution. The reaction proceeds as follows:
[ \text{MnCl}_2 + \text{NiCl}_2 + 4\text{NaOH} \rightarrow \text{Mn(OH)}_2 + \text{Ni(OH)}_2 + 4\text{NaCl} ]
The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions
Manganese(2+);nickel(2+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of manganese and nickel.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: The hydroxide ligands can be substituted with other ligands such as halides or organic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using halide salts or organic ligands in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) compounds, while reduction may produce manganese(I) or nickel(I) species.
科学的研究の応用
Manganese(2+);nickel(2+);tetrahydroxide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Electrochemistry: The compound is studied for its electrochemical properties and potential use in batteries and supercapacitors.
Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique properties.
Biology and Medicine:
作用機序
The mechanism by which manganese(2+);nickel(2+);tetrahydroxide exerts its effects involves the interaction of the metal ions with various molecular targets. The manganese and nickel ions can participate in redox reactions, coordinate with other molecules, and influence the activity of enzymes and other proteins. The specific pathways and targets depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Manganese(II) hydroxide: Similar in structure but lacks the nickel component.
Nickel(II) hydroxide: Similar in structure but lacks the manganese component.
Mixed metal hydroxides: Compounds containing other metal ions such as cobalt or zinc in combination with manganese or nickel.
Uniqueness
Manganese(2+);nickel(2+);tetrahydroxide is unique due to the combination of manganese and nickel ions, which imparts distinct chemical and physical properties. This combination can enhance the compound’s catalytic activity, electrochemical performance, and stability compared to single-metal hydroxides.
特性
CAS番号 |
159374-49-9 |
|---|---|
分子式 |
H4MnNiO4 |
分子量 |
181.661 g/mol |
IUPAC名 |
manganese(2+);nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Mn.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChIキー |
FXOOEXPVBUPUIL-UHFFFAOYSA-J |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[Mn+2].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
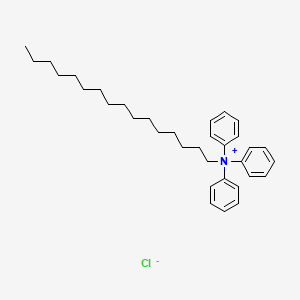

![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
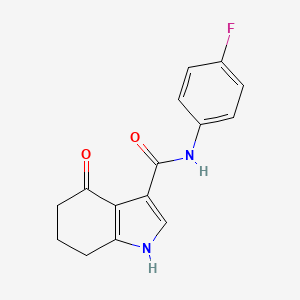
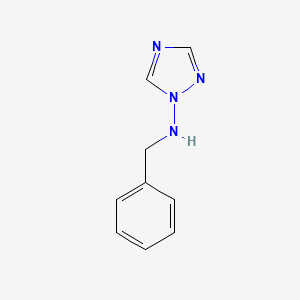
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
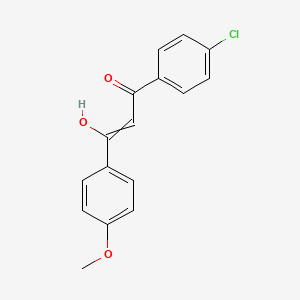
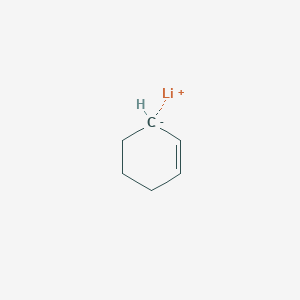
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)


